2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene
Overview
Description
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene is a triphenylene-based liquid crystal molecule that has been the subject of various studies due to its interesting thermal and optical properties. It is a symmetrically substituted molecule that can form hybrid materials with other compounds, such as synthetic saponite, to enhance its properties through host-guest interactions . This molecule can also assemble into two-dimensional nanosheets and further stack into multilayered nanofibers, which is significant for the development of new materials with potential applications in electronics and photonics .
Synthesis Analysis
The synthesis of hexakis(hexyloxy)triphenylene derivatives has been explored in several studies. For instance, a hybrid material combining hexakis(hexyloxy)triphenylene with synthetic saponite was prepared using a cationic surfactant, which resulted in improved thermal and optical properties . Another study reported the synthesis of triphenylene-hexa(3,5-dialkoxy)benzoates, which involved a DCC coupling reaction to attach benzoic acid derivatives to the hexahydroxytriphenylene core . Additionally, process improvements have been made in the synthesis of hexamethoxy-triphenylene, a related compound, using iron(III) chloride as a catalyst, which could provide insights into the synthesis of hexakis(hexyloxy)triphenylene .
Molecular Structure Analysis
The molecular structure of hexakis(hexyloxy)triphenylene has been analyzed through various imaging techniques and diffraction studies, revealing its ability to form single molecular thick nanosheets . The molecule's structure allows it to participate in the formation of three-dimensional networks when combined with silver(I) salts, resulting in functional materials with distinct channel-like domains and strong fluorescence properties .
Chemical Reactions Analysis
Hexakis(hexyloxy)triphenylene can undergo chemical reactions to form various derivatives with different peripheral substitutions, which can significantly alter its mesomorphic properties . The molecule can also interact with other compounds to form hybrids, as seen in the reaction with synthetic saponite, which affects its phase transition temperatures and optical characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexakis(hexyloxy)triphenylene are influenced by its molecular structure and the substituents attached to it. The molecule exhibits wide mesomorphic temperature ranges, which can be further enhanced by the formation of complementary polytopic interaction (CPI) compounds . Its photophysical properties have been studied in comparison with other triphenylene derivatives, showing that different substituents can impact the absorption and emission spectra as well as the rate constants for radiative and non-radiative processes . The molecule's ability to form ordered columnar mesophases with extensive lateral order has also been documented .
Scientific Research Applications
Discotic Liquid Crystals (DLCs) Studies
- Scientific Field: Material Science .
- Application Summary: 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene, also known as HAT6, is a model molecule for the study of Discotic Liquid Crystals (DLCs). It has a hexagonal fused triphenylene core structure with six n-hexyloxy side chains symmetrically distributed onto the core .
- Methods of Application: The dynamics of the cores and tails of discotic molecules are strongly correlated. At room temperature, HAT6 is a plastic crystal where the cores are tilted with respect to the columnar axes .
- Results or Outcomes: Two phase transition temperatures at about 65 °C and 100 °C are observed in the differential scanning calorimetry study of HAT6. This corresponds to the melting of the columnar hexagonal (Col H) and plastic crystalline phases into the isotropic and Col H phases, respectively .
Hole Transport Layer for Perovskite Solar Cells
- Scientific Field: Solar Energy .
- Application Summary: HAT6 has been employed as a transparent hole transport material for perovskite solar cells to promote ambient and thermal stability .
- Methods of Application: The application of HAT6 as a hole transport layer in perovskite solar cells involves the deposition of the material onto the perovskite layer .
- Results or Outcomes: These perovskite solar cell devices retained 93% of the initial efficiency for 690 h and 92% after 1200 h under ambient conditions .
Organic Field-Effect Transistors (OFETs)
- Scientific Field: Electronics .
- Application Summary: HAT6 is used in the fabrication of Organic Field-Effect Transistors (OFETs). OFETs are a type of transistor that utilizes organic semiconducting materials in the channel .
- Methods of Application: The application of HAT6 in OFETs involves the deposition of the material onto the transistor structure .
- Results or Outcomes: The use of HAT6 in OFETs can enhance the performance of the transistors .
Optoelectronic Applications
- Scientific Field: Optoelectronics .
- Application Summary: HAT6 has been used in optoelectronic applications due to its relatively lower band gap energy .
- Methods of Application: The application of HAT6 in optoelectronics involves the use of the material in devices such as light-emitting diodes and photovoltaic cells .
- Results or Outcomes: The use of HAT6 in optoelectronic applications can enhance the performance of the devices .
Solubility Studies
- Scientific Field: Chemistry .
- Application Summary: HAT6 has six n-hexyloxy side chains symmetrically distributed onto the triphenylene core at 2,3,6,7,10,11-positions. These side chains promote solubility in organic solvents and enhance the electron density of the triphenylene core .
- Methods of Application: The application of HAT6 in solubility studies involves the use of the material in various organic solvents .
- Results or Outcomes: The use of HAT6 in solubility studies can provide valuable information about the solubility of similar compounds in various organic solvents .
Electronic and Optoelectronic Applications
- Scientific Field: Electronics .
- Application Summary: Compared to all the previously reported triphenylene derivatives, HAT6 has a relatively lower band gap energy (Eg = 2.53 eV), which makes it suitable for electronic and optoelectronic applications .
- Methods of Application: The application of HAT6 in electronic and optoelectronic applications involves the use of the material in devices such as light-emitting diodes and photovoltaic cells .
- Results or Outcomes: The use of HAT6 in electronic and optoelectronic applications can enhance the performance of the devices .
Future Directions
HAT6 has been employed as a transparent hole transport material for perovskite solar cells to promote ambient and thermal stability . These perovskite solar cell devices retained 93% of the initial efficiency for 690 hours and 92% after 1200 hours under ambient conditions . This suggests that HAT6 and similar compounds could play a significant role in the future of solar energy technology.
properties
IUPAC Name |
2,3,6,7,10,11-hexahexoxytriphenylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84O6/c1-7-13-19-25-31-55-49-37-43-44(38-50(49)56-32-26-20-14-8-2)46-40-52(58-34-28-22-16-10-4)54(60-36-30-24-18-12-6)42-48(46)47-41-53(59-35-29-23-17-11-5)51(39-45(43)47)57-33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYCPYUKCAKHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449060 | |
Record name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
829.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | |
CAS RN |
70351-86-9 | |
Record name | 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.